molecular formula C19H15ClN2O4 B2532095 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-49-6

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2532095
CAS RN: 899949-49-6
M. Wt: 370.79
InChI Key: OIEISDHCICTATM-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the indolizine class of compounds and has been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis of Formazans from Mannich Bases : The synthesis involves 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as an intermediate, leading to formazans showing moderate antimicrobial activity against pathogenic strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). This process exemplifies how derivatives of chlorophenyl compounds can be utilized to develop antimicrobial agents.

  • New Quinazolines as Antimicrobial Agents : The study outlines the creation of new quinazoline derivatives with potential antimicrobial properties. The synthesis route starts with ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, showcasing the versatile applications of chlorophenyl derivatives in creating compounds with biological activities (Desai et al., 2007).

Chemical Reactivity and Biological Evaluation

  • Novel Nitrogen Heterocyclic Compounds : This research focuses on the chemical reactivity of specific derivatives leading to the synthesis of a range of nitrogen heterocyclic compounds, including pyrazoles and pyrimidines. The biological activity of these synthesized compounds was investigated, highlighting the potential for developing new therapeutic agents (Farouk et al., 2021).

Antimicrobial Activity of Derivatives

  • Antimicrobial Activity of Benzofuran Derivatives : Focused on synthesizing 2-acyl-3-amino-5-chlorobenzofuran derivatives showing significant antibacterial and antifungal activity. This study underscores the antimicrobial potential of chlorophenyl-containing compounds, providing a pathway for new antimicrobial agent development (Kumar et al., 2022).

Mechanism of Action

While the specific mechanism of action for “2-((4-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is not provided, related indolizine derivatives have been studied for their anti-tubercular activity. These compounds were found to be active against the H37Rv-MTB strain, and in silico docking study revealed the enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase as potential molecular targets for the indolizines .

properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEISDHCICTATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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